

# An In-depth Technical Guide to 1-Chloro-4-fluorobutane

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## Compound of Interest

Compound Name: *1-Chloro-4-fluorobutane*

Cat. No.: *B1596032*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-chloro-4-fluorobutane** (CAS No: 462-73-7), a versatile bifunctional reagent crucial in modern organic synthesis. Its unique structure, featuring both a reactive chlorine atom and a stable fluorine atom, makes it an invaluable building block in the development of novel pharmaceuticals, advanced agrochemicals, and high-performance materials.[1][2][3]

## Nomenclature and Identification

The compound is systematically named according to IUPAC nomenclature, and is also known by several common synonyms.

- IUPAC Name: **1-chloro-4-fluorobutane**[4]
- Synonyms: 1-fluoro-4-chlorobutane, 4-Fluorobutyl chloride, BUTANE, 1-CHLORO-4-FLUORO-[4][5][6]
- CAS Number: 462-73-7[4][5]
- Molecular Formula: C<sub>4</sub>H<sub>8</sub>ClF[4][5]
- SMILES: C(CCl)CF[4]

## Physicochemical Properties

**1-Chloro-4-fluorobutane** is a colorless liquid at room temperature.<sup>[5][7]</sup> Its key physical and chemical properties are summarized in the table below for easy reference. Data is compiled from various sources and estimations.

Property	Value	Source(s)
Molecular Weight	110.56 g/mol	[4]
Density	0.992 - 1.063 g/cm <sup>3</sup>	[5][8]
Boiling Point	102.4 - 114.7 °C (at 760 mmHg)	[5][8]
Melting Point	-100.0 °C	[7]
Flash Point	9.9 °C	[5][8]
Refractive Index	1.376 - 1.402	[5][8]
Vapor Pressure	23.3 mmHg (at 25 °C)	[5][8]
Solubility	Limited solubility in water; soluble in organic solvents like alcohols and ethers. <sup>[7]</sup>	

## Synthetic Applications and Significance

The utility of **1-chloro-4-fluorobutane** stems from its bifunctional nature. The carbon-chlorine bond is susceptible to nucleophilic substitution, providing a reactive site for chain extension and functionalization.<sup>[1][7]</sup> Conversely, the carbon-fluorine bond is one of the strongest in organic chemistry, rendering it largely inert under many reaction conditions.<sup>[1]</sup> This differential reactivity allows for the selective introduction of the 4-fluorobutyl moiety into complex molecules.

### Key Application Areas:

- Pharmaceuticals: Fluorine substitution is a critical strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. **1-Chloro-4-fluorobutane** serves as a

key intermediate for incorporating a fluorinated alkyl chain into active pharmaceutical ingredients (APIs).[\[1\]](#)[\[3\]](#)[\[5\]](#)

- Agrochemicals: In the agrochemical industry, this compound is used to synthesize advanced pesticides, herbicides, and fungicides.[\[1\]](#)[\[2\]](#) The presence of fluorine can increase the potency and environmental persistence of the final product.[\[2\]](#)
- Materials Science: It is a precursor for creating specialty polymers and materials with unique properties such as high thermal stability and chemical resistance.[\[1\]](#)

## Key Reactions and Experimental Protocols

The distinct reactivity of the two halogen atoms in **1-chloro-4-fluorobutane** dictates its synthetic utility. The chlorine atom is a good leaving group, readily displaced by nucleophiles, while the fluorine atom is not.

Several routes are employed for the industrial synthesis of **1-chloro-4-fluorobutane**, typically starting from readily available C4 precursors to ensure correct regiochemistry.[\[9\]](#) Common strategies include:

- Halogen Exchange from 1,4-Dichlorobutane: This is a prevalent method involving the selective mono-fluorination of 1,4-dichlorobutane using a fluoride salt.[\[9\]](#)
- Conversion from 4-Chloro-1-butanol: This pathway involves converting the primary alcohol group of 4-chloro-1-butanol into a fluoride, often via an intermediate like a mesylate or tosylate to create a better leaving group.[\[9\]](#)

A classic example demonstrating the selective reactivity of **1-chloro-4-fluorobutane** is the Finkelstein reaction. This reaction is highly efficient for converting alkyl chlorides or bromides to alkyl iodides.

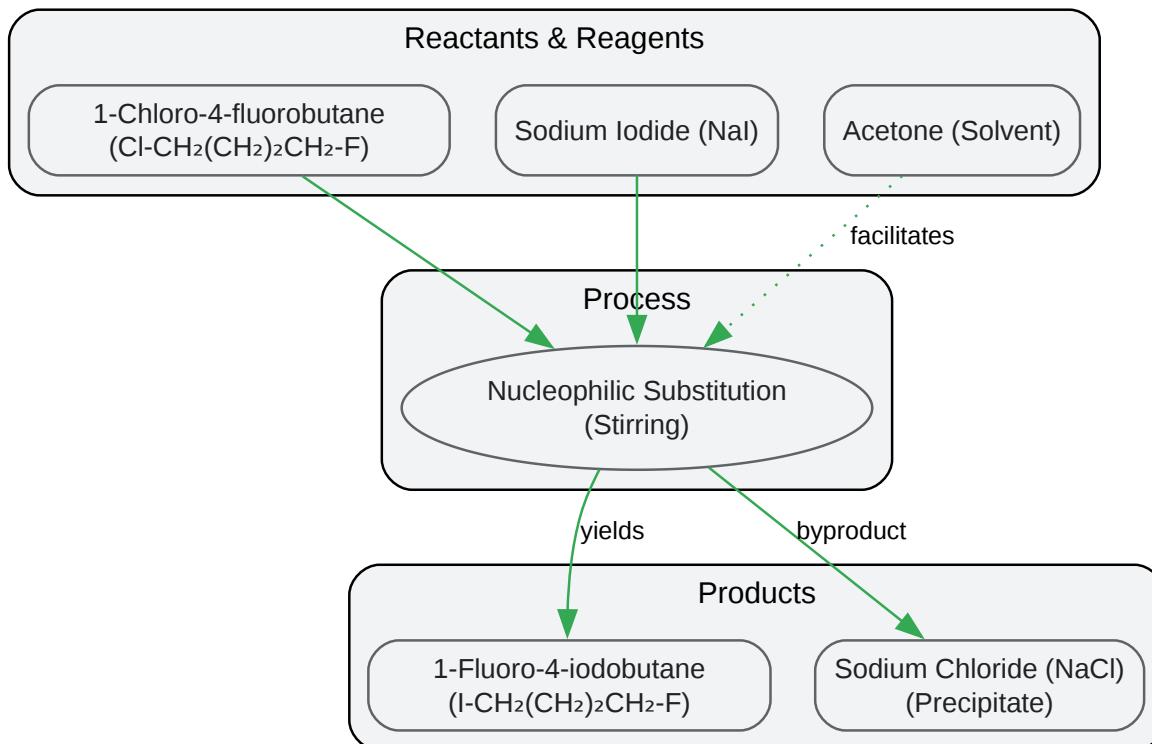
### Experimental Protocol: Synthesis of 1-Fluoro-4-iodobutane

- Objective: To selectively substitute the chlorine atom of **1-chloro-4-fluorobutane** with an iodine atom.
- Reactants:

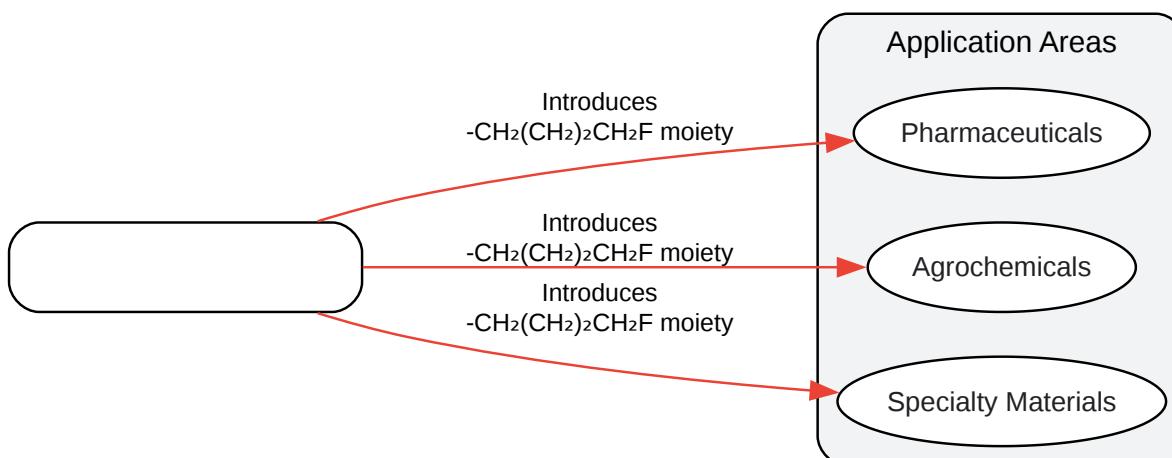
- **1-Chloro-4-fluorobutane** (1 equivalent)
- Sodium iodide (NaI) (1 equivalent)
- Solvent: Acetone
- Procedure: **1-Chloro-4-fluorobutane** is dissolved in acetone. One equivalent of sodium iodide is added to the solution. The reaction mixture is stirred, typically at room temperature or with gentle heating.
- Mechanism: The iodide ion ( $I^-$ ) acts as a nucleophile and attacks the carbon atom bonded to chlorine. The C-Cl bond is weaker than the C-F bond, leading to the selective displacement of the chloride ion ( $Cl^-$ ).[\[10\]](#)
- Outcome: The reaction yields 1-fluoro-4-iodobutane. A key feature of this reaction in acetone is the precipitation of sodium chloride (NaCl), which is poorly soluble in the solvent.[\[10\]](#)[\[11\]](#) This precipitation drives the reaction equilibrium towards the products according to Le Châtelier's principle.[\[10\]](#) The solid NaCl can then be removed by filtration.

## Visualized Workflow and Pathways

The following diagrams illustrate the logical relationships and experimental workflows discussed.

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Caption: Workflow for the Finkelstein reaction of **1-chloro-4-fluorobutane**.

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